7-Methylpyrido[2,3-b]pyrazine
Overview
Description
7-Methylpyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C8H7N3 It is part of the pyridopyrazine family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpyrido[2,3-b]pyrazine typically involves multicomponent reactions. One common method includes the reaction of 2,3-diaminopyridine with pyruvic aldehyde in ethanol under reflux conditions. The reaction mixture is then concentrated, and the residue is recrystallized from 2-propanol to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, maintaining reaction conditions, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Methylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
7-Methylpyrido[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research indicates its potential as a therapeutic agent due to its biological activities.
Industry: It is explored for its nonlinear optical properties, making it suitable for technological applications.
Mechanism of Action
The mechanism of action of 7-Methylpyrido[2,3-b]pyrazine involves its interaction with various molecular targets and pathways. For instance, its potential as a DNA sensor is attributed to its ability to intercalate with DNA, affecting its structure and function. Additionally, its antioxidant activity is linked to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
- Pyrrolo[1,2-a]pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine
- 6H-Pyrrolo[3,4-b]pyrazine
Comparison: 7-Methylpyrido[2,3-b]pyrazine is unique due to its specific substitution pattern and the resulting electronic properties. Compared to other pyridopyrazine derivatives, it exhibits distinct reactivity and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-methylpyrido[2,3-b]pyrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-6-4-7-8(11-5-6)10-3-2-9-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYYFOFTCIOVEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN=C2N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591287 | |
Record name | 7-Methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397325-35-8 | |
Record name | 7-Methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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